Quin2-acetoxymethyl ester

Descripción general

Descripción

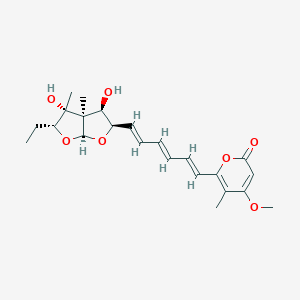

Quin2-acetoxymethyl ester, also known as Quin-2 AM, is a cell-permeant acetoxymethyl ester of the high affinity fluorescent calcium indicator quin-2 . As Quin-2 AM enters cells, it is hydrolyzed by intracellular esterases to produce quin-2 . Quin-2 binds calcium with a Kd value of 115 nM . It displays high selectivity for calcium, as it is not affected by sodium .

Synthesis Analysis

The synthesis of esters involves acylation of different alcohols with a variety of acid compounds such as carboxylic acids, acid chlorides, acid anhydrides, and lower esters . Quin-2AM can enter the cell well, after being sheared by the intracellular esterase .

Molecular Structure Analysis

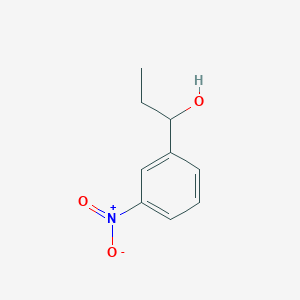

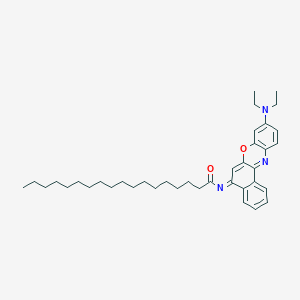

Quin2-acetoxymethyl ester has a molecular formula of C38H43N3O18 . Its molecular weight is 829.8 g/mol . The IUPAC name for Quin2-acetoxymethyl ester is acetyloxymethyl 2- [ N - [2- (acetyloxymethoxy)-2-oxoethyl]-2- [ [8- [bis [2- (acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]methoxy]-4-methylanilino]acetate .

Chemical Reactions Analysis

Quin2-acetoxymethyl ester is involved in reactions with hydrogen peroxide. It was found to be ineffective, in comparison with o-phenanthroline, in protecting cells against H2O2-induced DNA single-strand breakage at H2O2 concentrations of about, and higher than, 0.5 mM .

Physical And Chemical Properties Analysis

Quin2-acetoxymethyl ester has a molecular formula of C38H43N3O18 and a molecular weight of 829.8 g/mol . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Calcium Ion Detection

Quin-2AM is a cell-permeant acetoxymethyl ester of the high affinity fluorescent calcium indicator quin-2 . It binds calcium with a Kd value of 115 nM . It displays high selectivity for calcium, as it is not affected by sodium gradients, membrane potential, or intracellular pH . High affinity probes like quin-2 are ideal for monitoring low levels of calcium, as are found in resting cells .

Intracellular Calcium Buffering

Quin-2AM can be used to buffer intracellular calcium transients . Loadings of up to 2 mM quin-2 are without serious toxic effects , making it a safe and effective tool for controlling calcium levels within cells.

Fluorescence Imaging

Quin-2AM produces strong fluorescence when it binds to calcium ions . This property makes it a valuable tool for fluorescence imaging studies, allowing researchers to visualize calcium distribution and dynamics within cells .

Flow Cytometry

Quin-2AM can be used in flow cytometry, a technique used to measure physical and chemical characteristics of cells or particles . Its fluorescent properties make it a useful probe for detecting and measuring intracellular calcium levels in individual cells as they flow in a fluid stream.

Plant Cell Research

Quin-2AM has been used in plant cell research . The membrane-permeable acetoxymethyl ester (quin-2-AM) is hydrolyzed by cytoplasmic esterases to trap the fluorescent indicator in the cell . This method of loading cells is much less disruptive than microinjection and should be applicable to a whole range of cells which cannot be microinjected or have microelectrodes inserted in them .

Hypertension Research

Quin-2AM has been used in research related to hypertension . For example, it has been used to measure cytosolic free calcium concentration in platelets in patients with renovascular hypertension and primary aldosteronism .

Mecanismo De Acción

Target of Action

Quin-2 Acetoxymethyl Ester, also known as Quin-2AM, is a fluorescent chelator that has a high affinity for calcium ions . Its primary target is intracellular calcium ions .

Mode of Action

Quin-2AM can specifically identify intracellular calcium ions . It enters cells in an acetoxymethyl ester form, which is hydrolyzed by intracellular esterases to produce Quin-2 . Once inside the cell, it binds to calcium ions and produces strong fluorescence .

Pharmacokinetics

It is known that quin-2am can enter cells well due to its acetoxymethyl ester form . Once inside the cell, it is hydrolyzed by intracellular esterases to produce Quin-2 .

Result of Action

The binding of Quin-2AM to calcium ions results in a strong fluorescence . This allows researchers to monitor changes in intracellular calcium ion levels, which can provide insights into various physiological activities.

Safety and Hazards

Propiedades

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]methoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N3O18/c1-23-7-10-31(40(14-34(46)56-19-52-24(2)42)15-35(47)57-20-53-25(3)43)33(11-23)51-18-29-9-8-28-12-30(50-6)13-32(38(28)39-29)41(16-36(48)58-21-54-26(4)44)17-37(49)59-22-55-27(5)45/h7-13H,14-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZUBSJAOAXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232173 | |

| Record name | Quin2-acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

829.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quin2-acetoxymethyl ester | |

CAS RN |

83104-85-2 | |

| Record name | Quin2-acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083104852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quin2-acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quin� 2-AM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIN2 ACETOXYMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EF0C5H59D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Quin-2AM is a lipophilic molecule, allowing it to passively diffuse across the plasma membrane and enter cells. [, ]

ANone: Intracellular esterases cleave the acetoxymethyl ester groups from Quin-2AM, trapping the active, fluorescent form, Quin-2, within the cytosol. [, , ]

ANone: Quin-2 exhibits a significant increase in fluorescence intensity upon binding to Ca2+. By measuring the fluorescence changes, researchers can indirectly quantify intracellular calcium levels. [, , ]

ANone: The molecular formula of Quin-2AM is C44H42N2O24, and its molecular weight is 994.8 g/mol.

ANone: Quin-2 has an excitation wavelength of around 340 nm and an emission wavelength of around 490 nm. The fluorescence intensity increases substantially upon binding to Ca2+. [, , ]

ANone: Quin-2AM is susceptible to hydrolysis in aqueous solutions. It is generally recommended to prepare fresh solutions and store them protected from light. [, ]

ANone: No, Quin-2AM is not a catalyst. It functions as a fluorescent indicator, binding to Ca2+ and exhibiting altered fluorescence properties. [, ]

ANone: While the provided research does not directly discuss QSAR models for Quin-2AM, researchers have likely explored these models to optimize calcium-binding properties in similar fluorescent probes.

ANone: Storing Quin-2AM solutions at low temperatures, protected from light, and using appropriate buffer systems can help maintain its stability. [, ]

ANone: While the research doesn't elaborate on specific SHE regulations for Quin-2AM, researchers must adhere to standard laboratory safety practices and handle the compound with appropriate caution.

ANone: Quin-2AM has been instrumental in studying calcium signaling in various cell types, including thymocytes [], platelets [, , , ], neutrophils [, ], hepatocytes [, , , ], adrenal medullary cells [, ], gastric muscle cells [], and neuroblastoma cells. [] It has facilitated investigations into the role of calcium in processes like cell death, activation, and hormone responses.

ANone: Yes, Quin-2AM has been employed in animal models to study calcium dynamics in vivo. For instance, researchers have used it to investigate changes in cytosolic calcium in the cat cortex during anoxia. [, ]

ANone: The provided research does not mention specific resistance mechanisms to Quin-2AM.

ANone: Studies have indicated that Quin-2AM can exhibit cytotoxicity at high concentrations. [] Researchers should carefully optimize loading conditions to minimize potential cell damage.

ANone: Quin-2AM's lipophilic nature allows it to passively diffuse across cell membranes, negating the need for complex drug delivery systems in most cell-based applications. [, ]

ANone: The development of Quin-2AM represented a significant advancement in calcium signaling research. Its ability to passively enter cells and be trapped intracellularly enabled real-time measurements of [Ca2+]i, revolutionizing our understanding of calcium's role in various cellular processes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)

![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)